REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CC)C(C)C)(C)C>C(#N)C>[CH2:12]([NH:19][C:7]1[CH:6]=[CH:5][C:4]([N+:9]([O-:11])=[O:10])=[CH:3][C:2]=1[F:1])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
34.5 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
44.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
82.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
TEMPERATURE
|
Details
|
after refluxing 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Then, heating
|
Type
|
CUSTOM
|
Details
|
resulting in the precipitation of a colorless transparent crystal
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered when substantially no more crystal
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in a rotatory evaporator
|
Type
|
CUSTOM
|
Details
|
to afford a yellowish solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized with ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow crystal
|
Type
|
CUSTOM
|
Details
|
Then, the yellow crystal was dried
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |